molecular formula C16H10N2O5S B4041160 [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate

Cat. No.: B4041160
M. Wt: 342.3 g/mol
InChI Key: CMKJMDPZPGZTDA-UHFFFAOYSA-N
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Description

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, a phenyl group, and a diazinan ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

Biologically, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to form stable complexes makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, researchers explore its potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its stability and reactivity make it suitable for various applications in electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene-2-carboxylic acid derivative with a diazinan compound under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate]
  • [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzonitrile]
  • [N’-[[2,4,6-Trioxo-1-(2,4,6-trimethylphenyl)-1,3-diazinan-5-ylidene]methyl]-4-pyridinecarbohydrazide]

Uniqueness

What sets [4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate apart from similar compounds is its unique combination of a thiophene ring and a diazinan ring. This structure imparts specific chemical and physical properties, making it particularly valuable for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-13-11(14(20)18-16(22)17-13)8-9-3-5-10(6-4-9)23-15(21)12-2-1-7-24-12/h1-8H,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKJMDPZPGZTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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